molecular formula C22H22N6O2 B5448706 7-{[4-amino-6-(diethylamino)-1,3,5-triazin-2-yl]amino}-3-phenyl-2H-chromen-2-one

7-{[4-amino-6-(diethylamino)-1,3,5-triazin-2-yl]amino}-3-phenyl-2H-chromen-2-one

Cat. No.: B5448706
M. Wt: 402.4 g/mol
InChI Key: JSKFNGJACACSEY-UHFFFAOYSA-N
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Description

The compound “7-{[4-amino-6-(diethylamino)-1,3,5-triazin-2-yl]amino}-3-phenyl-2H-chromen-2-one” is a chemical compound with the molecular formula C22H22N6O2 . It belongs to the class of compounds known as coumarins, which are a group of naturally occurring lactones first derived from Tonka beans in 1820 .


Synthesis Analysis

The synthesis of coumarin systems, including the compound , has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed, carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Molecular Structure Analysis

The molecular structure of this compound includes a coumarin ring, which is a benzopyran-2-one system, and a 1,3,5-triazine ring, which is substituted with amino and diethylamino groups .

Future Directions

The future directions for research on this compound and related coumarin derivatives could include further investigation of their synthesis methods, exploration of their biological properties, and development of applications in the pharmaceutical industry .

Properties

IUPAC Name

7-[[4-amino-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-3-28(4-2)22-26-20(23)25-21(27-22)24-16-11-10-15-12-17(14-8-6-5-7-9-14)19(29)30-18(15)13-16/h5-13H,3-4H2,1-2H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKFNGJACACSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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